Carmegliptin - 813452-18-5

Carmegliptin

Catalog Number: EVT-262570
CAS Number: 813452-18-5
Molecular Formula: C20H28FN3O3
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carmegliptin has been used in trials studying the treatment of Diabetes Mellitus Type 2.
Carmegliptin is a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.
Source and Classification

Carmegliptin is classified as a dipeptidyl peptidase IV inhibitor. It is derived from aminobenzo[a]quinolizines, a structural framework that has shown promise in enhancing the pharmacological properties of diabetes medications. The compound was identified through a systematic approach involving structure-activity relationship studies, which guided its design and optimization for clinical use .

Synthesis Analysis

The synthesis of carmegliptin involves several key steps that focus on constructing its unique tricyclic core.

Methods and Technical Details

  1. Tricyclic Core Assembly: The synthesis begins with the formation of the tricyclic structure, which is essential for its biological activity. This step often employs cyclization reactions that are optimized for yield and purity.
  2. Functional Group Modifications: Subsequent modifications introduce various functional groups that enhance the compound's interaction with the target enzyme, dipeptidyl peptidase IV.
  3. Scalability: Recent advancements have reported methods for large-scale production, ensuring that carmegliptin can be manufactured efficiently to meet clinical demands .
Molecular Structure Analysis

Structure and Data

Carmegliptin's molecular structure is characterized by a complex arrangement of rings and functional groups that contribute to its inhibitory action on dipeptidyl peptidase IV.

  • Molecular Formula: C₁₈H₁₈F₃N₃O
  • Molecular Weight: 357.35 g/mol
  • 3D Structure: The co-crystal structure of carmegliptin bound to human dipeptidyl peptidase IV has been elucidated, providing insights into its binding interactions and conformational dynamics .
Chemical Reactions Analysis

Reactions and Technical Details

Carmegliptin undergoes various chemical reactions during its synthesis, primarily involving:

  1. Cyclization Reactions: These reactions are crucial for forming the tricyclic core.
  2. Substitution Reactions: Functional groups are introduced through electrophilic or nucleophilic substitution mechanisms, enhancing the compound's efficacy.
  3. Purification Processes: After synthesis, carmegliptin is purified using techniques such as chromatography to ensure high purity levels necessary for pharmaceutical applications.
Mechanism of Action

Process and Data

Carmegliptin exerts its pharmacological effects by selectively inhibiting dipeptidyl peptidase IV, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).

  • Inhibition Mechanism: By inhibiting this enzyme, carmegliptin increases the levels of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion in response to meals.
  • Clinical Implications: This mechanism helps lower blood glucose levels while minimizing the risk of hypoglycemia, making it an effective treatment option for type 2 diabetes patients .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carmegliptin exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal conditions but sensitive to strong acids or bases.

These properties are critical for determining its formulation and storage conditions in pharmaceutical applications.

Applications

Scientific Uses

Carmegliptin is primarily used in the treatment of type 2 diabetes mellitus due to its ability to improve glycemic control through incretin pathway modulation.

  • Clinical Trials: Extensive clinical studies have demonstrated its efficacy in lowering HbA1c levels while maintaining a favorable safety profile.
  • Research Potential: Ongoing research continues to explore its potential in combination therapies with other antidiabetic agents, as well as its effects on cardiovascular outcomes in diabetic patients .
Introduction to Carmegliptin in the Context of DPP-IV Inhibitor Therapeutics

Role of Dipeptidyl Peptidase-IV (DPP-IV) Inhibition in Type 2 Diabetes Management

Dipeptidyl peptidase-IV (DPP-IV) is a ubiquitous serine protease enzyme that plays a pivotal role in glucose homeostasis through its action on incretin hormones. After nutrient ingestion, enteroendocrine L-cells in the small intestine secrete glucagon-like peptide-1 (GLP-1), while K-cells secrete glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones collectively stimulate insulin secretion, suppress glucagon release, delay gastric emptying, and promote pancreatic β-cell proliferation [1] [3]. However, GLP-1 and GIP exhibit extremely short plasma half-lives (approximately 2 minutes and 7 minutes, respectively) due to rapid degradation by DPP-IV, which cleaves the N-terminal dipeptide from these hormones [1] [5]. This enzymatic inactivation significantly diminishes their insulinotropic effects in patients with type 2 diabetes mellitus (T2DM).

Table 1: Key Incretin Hormones Targeted by DPP-IV Inhibition

Incretin HormoneSecretion SitePrimary ActionsHalf-Life (Minutes)
GLP-1Intestinal L-cells↑ Insulin secretion, ↓ Glucagon secretion, ↓ Gastric emptying, ↑ β-cell proliferation<2
GIPIntestinal K-cells↑ Insulin secretion, ↑ β-cell proliferation, Adipocyte lipid storage5-7

Pharmacological inhibition of DPP-IV represents a rational therapeutic strategy for T2DM management. By preventing the proteolytic degradation of incretin hormones, DPP-IV inhibitors prolong their bioavailability and physiological actions, thereby enhancing glucose-dependent insulin secretion and improving glycemic control without directly stimulating insulin release [1] [3] [8]. This mechanism offers significant advantages over traditional antidiabetic agents, including a low risk of hypoglycemia (since insulin secretion is glucose-dependent), neutral effects on body weight, and potential preservation of β-cell function [5] [8]. Unlike exogenous GLP-1 receptor agonists, DPP-IV inhibitors work by amplifying endogenous incretin activity, maintaining physiological hormone dynamics.

Structural and Biochemical Basis of DPP-IV Inhibition

The DPP-IV enzyme possesses a conserved catalytic triad (Ser630, Asp708, His740) within its active site, which recognizes substrates with a penultimate proline or alanine residue at the N-terminus [7]. The enzyme features a hydrophobic S1 pocket that preferentially accommodates proline residues and an S2 pocket with greater structural variability among species [1] [7]. Early DPP-IV inhibitors were designed as competitive substrate analogs that mimic the N-terminal dipeptide structure of natural substrates. These peptidomimetic inhibitors typically feature a cyanopyrrolidine group that covalently binds the catalytic serine residue, forming a stable but reversible complex [1] [7].

Non-peptidomimetic inhibitors, including carmegliptin, emerged to overcome limitations associated with early peptidomimetic compounds, such as off-target effects on related proteases (DPP-8, DPP-9, and fibroblast activation protein) [7]. These structurally diverse compounds interact with the enzyme through distinct binding motifs, often engaging additional subsites beyond the catalytic center. The structural evolution of DPP-IV inhibitors reflects ongoing efforts to optimize selectivity, potency, and pharmacokinetic properties while minimizing adverse effects [4] [7].

Comparative Landscape of DPP-IV Inhibitors

The DPP-IV inhibitor class includes numerous agents approved worldwide, each with distinct chemical structures and pharmacological profiles. Sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin represent first-generation inhibitors with regulatory approval in multiple regions [1] [5]. Second-generation compounds like carmegliptin were developed to address specific limitations of earlier agents, particularly regarding duration of action and selectivity profiles.

Table 2: Structural Classification of Selected DPP-IV Inhibitors

Generic NameChemical ClassCore Structural MotifApproval Status
Sitagliptinβ-Amino acid-basedTriazolopiperazineFDA, EMA, PMDA
VildagliptinCyanopyrrolidineCyanopyrrolidineEMA, PMDA (not FDA)
SaxagliptinCyanopyrrolidineCyanopyrrolidineFDA, EMA, PMDA
LinagliptinXanthine-basedXanthineFDA, EMA, PMDA
CarmegliptinAminobenzoquinolizineAminobenzo[a]quinolizineClinical development

Carmegliptin as a Novel Therapeutic Agent: Historical Development and Clinical Relevance

Design Rationale and Structure-Activity Relationship (SAR)

Carmegliptin emerged from a systematic medicinal chemistry effort to develop long-acting DPP-IV inhibitors with enhanced selectivity. Initial high-throughput screening identified aminobenzo[a]quinolizine derivatives as promising scaffolds [4]. Researchers employed structure-based drug design strategies, leveraging X-ray crystallographic data of DPP-IV-inhibitor complexes to optimize interactions within the enzyme's active site [4] [7]. Key modifications focused on substituents occupying the S1 specificity pocket, which is crucial for potency and duration of action.

The aminobenzo[a]quinolizine core structure of carmegliptin enables extensive interactions with multiple subsites of the DPP-IV enzyme. Unlike cyanopyrrolidine-containing inhibitors (e.g., vildagliptin, saxagliptin), carmegliptin features non-aromatic substituents in the S1 pocket, contributing to its distinctive binding mode [4]. Structure-activity relationship studies revealed that specific substitutions on the quinolizine ring system significantly influenced inhibitory potency. For instance, introduction of fluorine atoms at strategic positions enhanced both binding affinity and metabolic stability [4] [7]. The lead optimization process balanced potency, selectivity against related proteases (DPP-8 and DPP-9), pharmacokinetic properties, and in vivo efficacy.

Table 3: Key Structural Features of Carmegliptin and Their Functional Roles

Structural FeatureRole in DPP-IV InhibitionPharmacological Impact
Aminobenzo[a]quinolizine coreProvides rigid scaffold for optimal positioningEnhanced binding specificity
Fluorine substitutionImproves electronic properties and binding affinityIncreased potency and metabolic stability
Non-aromatic S1 substituentsOptimizes hydrophobic interactions with S1 pocketEnhanced selectivity over DPP-8/9
Specific amine configurationForms salt bridges with Glu205/206 residuesExtended duration of action

Pharmacological Profile and Preclinical Efficacy

Carmegliptin demonstrates exceptional biochemical potency against human DPP-IV, with half-maximal inhibitory concentration (IC₅₀) values consistently below 10 nM, reflecting its tight binding to the catalytic site [4]. X-ray crystallographic studies of the carmegliptin-DPP-IV complex revealed critical hydrogen bonding interactions with residues Tyr631, Tyr547, and Glu206, along with extensive hydrophobic contacts within the S1 pocket [4] [7]. This comprehensive interaction network contributes to carmegliptin's slow dissociation kinetics and prolonged duration of action.

In preclinical models, carmegliptin exhibited superior pharmacokinetic properties compared to early-generation inhibitors. Oral administration in animal models demonstrated high bioavailability (>80%) and an extended plasma half-life (>24 hours), supporting once-daily dosing [4]. The prolonged half-life directly correlated with sustained DPP-IV inhibition exceeding 80% over 24 hours after a single dose [4]. In diabetic rodent models, carmegliptin significantly improved glucose tolerance, enhanced insulin secretion in response to glucose challenge, and reduced glycated hemoglobin (HbA1c) levels without inducing hypoglycemia [4]. These effects were comparable to or exceeded those observed with established DPP-IV inhibitors at equivalent doses.

Clinical Relevance and Therapeutic Potential

Carmegliptin represents a significant advancement in the DPP-IV inhibitor class due to its extended duration of action and high selectivity profile. While detailed clinical data remains limited in the available literature, its pharmacological characteristics suggest potential advantages in specific patient populations requiring consistent incretin enhancement [4] [7]. Beyond glycemic control, emerging preclinical evidence indicates that carmegliptin may share the pleiotropic effects observed with other DPP-IV inhibitors, including potential benefits on cardiovascular parameters, anti-inflammatory actions, and modulation of immune responses [1] [7].

The unique structural class of carmegliptin (aminobenzo[a]quinolizine) expands the chemical diversity available for targeting DPP-IV and provides valuable insights for future inhibitor design. Its development exemplifies the successful application of structure-based drug design in optimizing therapeutic agents for metabolic disorders [4] [7]. Furthermore, carmegliptin's extended pharmacokinetic profile may offer advantages in medication adherence by maintaining effective DPP-IV inhibition even with occasional dosing irregularities.

Properties

CAS Number

813452-18-5

Product Name

Carmegliptin

IUPAC Name

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

InChI Key

GUYMHFIHHOEFOA-ZCPGHIKRSA-N

SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Solubility

Soluble in DMSO

Synonyms

R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001

Canonical SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Isomeric SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.